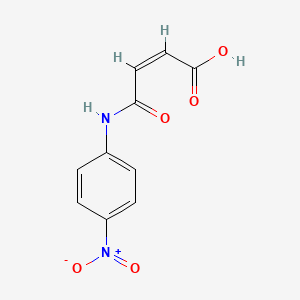

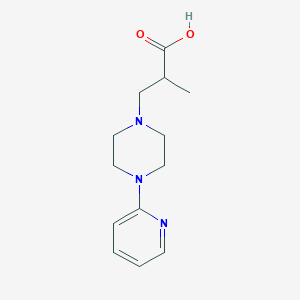

3-(4-Nitro-phenylcarbamoyl)-acrylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(4-Nitro-phenylcarbamoyl)-acrylic acid involves various strategies. For instance, the synthesis of a compound with a similar nitro-phenyl group, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was achieved and characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. The synthesis involved determining the lowest-energy molecular conformation and calculating the molecular energy profile . Another related synthesis involved the creation of cis- and trans- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives, which were synthesized by treating the corresponding acid with bromine in refluxing carbon tetrachloride . Additionally, a mesogenic acrylate monomer was synthesized and copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer, showcasing the versatility of acrylic acid derivatives in polymer synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction and computational methods. For example, the derivatives of 3-(4-nitrophenyl)-2-phenylacrylic acid were synthesized and their crystal structures investigated, revealing that chemical modifications lead to changes in the symmetry of the supramolecular fragment and, consequently, the crystal symmetry . Theoretical studies have also been conducted to understand the structural and optoelectronic properties of similar molecules, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, using methods like RHF and DFT .

Chemical Reactions Analysis

The chemical reactivity of acrylic acid derivatives is highlighted by their ability to form various functional derivatives. For instance, the treatment of acrylic acids with methanol and ethanol yielded methyl and ethyl esters, respectively . The conversion of these compounds under certain conditions can lead to isomerization, as observed in the synthesis of related compounds . Moreover, the condensation of 3-(5-Nitro-2-thienyl) acrylic acid with amines, alcohols, or phenols resulted in the formation of amide and ester derivatives, demonstrating the compound's versatility in forming different chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The spectroscopic properties, such as vibrational wavenumbers, NMR chemical shifts, and absorption wavelengths, have been calculated and compared with experimental data, confirming the accuracy of computational methods like DFT and TD-DFT . The electronic properties, including HOMO and LUMO energies, provide insights into charge transfer within the molecules . The polarizability and hyperpolarizability values suggest potential applications in nonlinear optical materials . Additionally, the thermodynamic properties, such as standard heat capacity, entropy, and enthalpy changes, have been calculated to understand the stability and reactivity of these compounds at different temperatures .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Optical Applications

3-(4-Nitro-phenylcarbamoyl)-acrylic acid has been utilized in the synthesis of new polyimide precursors. These precursors, including variations like (Z)-3-(4-Ciano-phenylcarbamoyl)-acrylic acid, have been characterized using spectroscopic techniques. The resulting copolymers demonstrate improved solubility, making them promising candidates for nonlinear optical (NLO) applications, relevant in fields like photonics and optoelectronics (Nicolescu et al., 2008).

Optoelectronic Properties

Research focusing on similar compounds like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which are key dyes used in Dye-Sensitized Solar Cells (DSSC), has revealed significant insights. Structural, optoelectronic, and thermodynamic properties of these compounds were studied, highlighting their potential as materials for nonlinear optical applications (Fonkem et al., 2019).

Enhanced Oil Recovery

In the field of enhanced oil recovery, derivatives of acrylic acid, such as 3-(diallyl-amino)-2-hydroxypropyl sulfonate, have been employed to prepare novel acrylamide-based copolymers. These copolymers, characterized by various spectroscopic techniques, exhibit excellent thickening properties and salt tolerance, making them suitable for applications in enhanced oil recovery processes (Gou et al., 2015).

Drug Delivery Systems

In biomedical applications, poly(acrylic acid) has been explored as a potential drug delivery system. One study investigated the coupling of 5-nitro-2-furaldehyde-semicarbazone onto poly(acrylic acid-co-vinyl alcohol), aiming to optimize the drug coupling process for maximum efficiency (Dumitriu et al., 1989).

Catalysis

The use of poly(acrylic acid) gels, incorporating Al2O3 and different amounts of 3-(trimethoxysilyl)propyl methacrylate, has been reported in the chemoselective hydrogenation of 3-substituted aromatic nitro-compounds. These hybrid materials, used as supports for rhodium catalysts, showed effectiveness in reducing nitrobenzene and other nitro-compounds at room temperature, highlighting their potential in catalytic applications (Campos et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-4-(4-nitroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVWYXUTXSTOQY-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitro-phenylcarbamoyl)-acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)